An In-depth Technical Guide to (3-Bromo-2-methylphenyl)methanol (CAS 83647-43-2)
An In-depth Technical Guide to (3-Bromo-2-methylphenyl)methanol (CAS 83647-43-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromo-2-methylphenyl)methanol, with CAS number 83647-43-2, is a key benzylic alcohol derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where it functions as a building block for novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of (3-bromo-2-methylphenyl)methanol. A significant focus is placed on its application in the development of small-molecule inhibitors of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) signaling pathway, a cornerstone of modern cancer immunotherapy. Detailed experimental protocols for its synthesis and a key synthetic application are provided, alongside visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Physicochemical Properties
(3-Bromo-2-methylphenyl)methanol is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 83647-43-2 | |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 103-104 °C | |
| IUPAC Name | (3-bromo-2-methylphenyl)methanol | |
| InChI | InChI=1S/C8H9BrO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 | |
| InChIKey | XYDXDWXAAQXHLK-UHFFFAOYSA-N | |
| SMILES | CC1=C(C=CC=C1Br)CO |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the CH₂OH group, the hydroxyl proton, and the methyl protons. The aromatic protons would appear in the range of δ 7.0-7.6 ppm. The methylene protons would likely be a singlet around δ 4.5-4.8 ppm, and the methyl protons a singlet around δ 2.2-2.5 ppm. The hydroxyl proton signal would be a broad singlet, the position of which is dependent on concentration and solvent.
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¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons would resonate in the δ 120-140 ppm region. The carbon of the CH₂OH group would be expected around δ 60-65 ppm, and the methyl carbon would appear in the upfield region, around δ 15-20 ppm.
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IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching vibration would likely appear in the 1000-1200 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.
Synthesis
(3-Bromo-2-methylphenyl)methanol is commonly synthesized via the reduction of 3-bromo-2-methylbenzoic acid.
Experimental Protocol: Reduction of 3-Bromo-2-methylbenzoic Acid
This protocol describes the synthesis of (3-bromo-2-methylphenyl)methanol from 3-bromo-2-methylbenzoic acid using sodium borohydride and iodine in tetrahydrofuran.
Materials:
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3-Bromo-2-methylbenzoic acid
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Anhydrous tetrahydrofuran (THF)
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Sodium borohydride (NaBH₄)
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Iodine (I₂)
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Ethyl acetate
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2N aqueous sodium hydroxide (NaOH)
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Saturated saline solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Petroleum ether
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Ice bath
Procedure:
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Dissolve 3-bromo-2-methylbenzoic acid (1.0 equivalent) in anhydrous tetrahydrofuran.
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (6.1 equivalents) portion-wise to the stirred solution.
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Slowly add a solution of iodine (3.0 equivalents) in anhydrous tetrahydrofuran to the reaction mixture.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 20 hours.
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Extract the reaction mixture with ethyl acetate (3 x volume of THF).
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Combine the organic phases and wash sequentially with 2N aqueous sodium hydroxide and saturated saline solution.
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Dry the organic phase over anhydrous sodium sulfate and filter.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 4:1) as the eluent to yield (3-bromo-2-methylphenyl)methanol as a white solid.
Caption: Synthesis workflow for (3-Bromo-2-methylphenyl)methanol.
Applications in Drug Development
The primary application of (3-bromo-2-methylphenyl)methanol in drug development is as a precursor for the synthesis of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint.
Role in PD-1/PD-L1 Inhibitor Synthesis
(3-Bromo-2-methylphenyl)methanol is a key reactant in Suzuki coupling reactions to form the biphenyl core structure present in many potent PD-L1 inhibitors. This biphenyl moiety is crucial for the inhibitor's ability to bind to PD-L1 and disrupt its interaction with PD-1.
Experimental Protocol: Suzuki Coupling Reaction
The following protocol outlines a representative Suzuki coupling reaction using (3-bromo-2-methylphenyl)methanol to synthesize a biphenyl intermediate.
Materials:
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(3-Bromo-2-methylphenyl)methanol
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A suitable boronic acid or boronic ester partner (e.g., (2,3-dihydrobenzo[b][2][3]dioxin-6-yl)boronic acid)
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Palladium catalyst (e.g., Pd(dppf)Cl₂)
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Base (e.g., K₂CO₃)
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Solvent system (e.g., dioxane/water)
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Inert atmosphere (e.g., argon or nitrogen)
Procedure:
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To a reaction vessel, add (3-bromo-2-methylphenyl)methanol (1.0 equivalent), the boronic acid/ester (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
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Add the solvent system to the vessel.
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Deoxygenate the mixture by bubbling with an inert gas for 15-30 minutes.
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Add the palladium catalyst to the reaction mixture under the inert atmosphere.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically several hours), monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain the desired biphenyl product.
Caption: Suzuki coupling of (3-Bromo-2-methylphenyl)methanol.
Biological Context: The PD-1/PD-L1 Signaling Pathway
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.
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PD-1 (Programmed Death-1): A receptor expressed on the surface of activated T cells, B cells, and other immune cells.
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PD-L1 (Programmed Death-Ligand 1): A transmembrane protein that can be expressed on various cell types, including cancer cells.
When PD-L1 on a tumor cell binds to PD-1 on a T cell, it transmits an inhibitory signal into the T cell. This signaling cascade leads to the suppression of T-cell proliferation, cytokine release, and cytotoxic activity, ultimately allowing the tumor cell to evade immune destruction.
Small-molecule inhibitors derived from (3-bromo-2-methylphenyl)methanol are designed to bind to PD-L1, often inducing its dimerization and internalization. This prevents the interaction between PD-L1 and PD-1, thereby blocking the inhibitory signal and restoring the anti-tumor activity of the T cells.
Caption: PD-1/PD-L1 signaling and inhibitor action.
Conclusion
(3-Bromo-2-methylphenyl)methanol is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its role as a key intermediate in the synthesis of small-molecule PD-1/PD-L1 inhibitors highlights its importance in the development of next-generation cancer immunotherapies. This guide provides essential technical information to aid researchers and drug development professionals in leveraging the potential of this compound in their scientific endeavors. Further research into novel applications and reaction pathways involving (3-bromo-2-methylphenyl)methanol is warranted and holds promise for the discovery of new therapeutic agents.


